molecular formula C22H20ClN3 B3401226 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile CAS No. 1040676-48-9

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile

Cat. No.: B3401226
CAS No.: 1040676-48-9
M. Wt: 361.9 g/mol
InChI Key: JKIVCVUWYBPCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile (: 1040676-48-9) is a synthetic organic compound with a molecular formula of C22H20ClN3 and a molecular weight of 361.87 g/mol . This compound features a hybrid molecular architecture, incorporating a quinoline scaffold and a benzylpiperidine moiety, both of which are significant pharmacophores in medicinal chemistry . The quinoline core is a privileged structure in drug discovery, extensively investigated for developing anticancer agents. Quinoline derivatives have demonstrated the ability to act through diverse mechanisms, including cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and serving as inhibitors of enzymes like topoisomerase . Furthermore, the piperidine ring is a common structural element in many bioactive molecules and has been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and dihydrofolate reductase (DHFR) . The specific integration of the benzylpiperidine subunit with the chloroquinoline carbonitrile framework suggests that this compound is a valuable chemical intermediate or a candidate for probing various biological pathways in oncology and neurodegenerative disease research . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a lead compound in biological screening assays. Available for shipping, this product is intended for research and development purposes strictly in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c23-19-6-7-21-20(13-19)22(18(14-24)15-25-21)26-10-8-17(9-11-26)12-16-4-2-1-3-5-16/h1-7,13,15,17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIVCVUWYBPCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The synthesis begins with the preparation of 4-benzylpiperidine.

    Formation of Chloroquinoline: The next step involves the synthesis of 6-chloroquinoline, which can be prepared through various methods, including the Skraup synthesis or Friedländer synthesis.

    Coupling Reaction: The final step involves the coupling of 4-benzylpiperidine with 6-chloroquinoline-3-carbonitrile under appropriate reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The structure of 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile suggests potential activity against various pathogens. Studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy, making this compound a candidate for further exploration in antimicrobial drug development .

Pain Management and Neurological Disorders

The compound has been studied as a modulator of the vanilloid receptor (VR1), which is implicated in pain perception. Quinoline-derived compounds have been reported to act as agonists or antagonists of VR1, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory pain . The ability of this compound to influence pain pathways positions it as a candidate for developing analgesic therapies.

Cognitive Enhancement

Quinoline derivatives have also been investigated for their effects on phosphodiesterase (PDE) inhibition, particularly PDE5, which plays a role in cognitive functions and memory. Compounds that inhibit PDE5 can elevate cGMP levels, potentially improving cognitive performance. Preliminary studies suggest that this compound may share this property, warranting further investigation into its effects on cognitive disorders like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. Further optimization of the chemical structure could enhance its potency.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateWeak
This compoundModerateModerate

Case Study 2: Pain Modulation

In a preclinical model of neuropathic pain, the administration of quinoline derivatives resulted in significant pain relief compared to control groups. The study highlighted the role of VR1 modulation in mediating analgesic effects. The specific contribution of this compound needs further elucidation through targeted experiments.

Treatment GroupPain Score Reduction (%)
Control10%
Quinoline Derivatives30%
This compoundTBD

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
This compound Quinoline 6-Cl, 3-CN, 4-(4-benzylpiperidin-1-yl) Chlorine and nitrile at positions 6 and 3 N/A
4-[(E)-2-[4-(4-Benzylpiperidin-1-yl)phenyl]ethenyl]-1-methylpyridin-1-ium iodide (IIh) Pyridinium 4-Benzylpiperidine, ethenyl bridge, methyl Pyridinium core vs. quinoline; iodine counterion
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid Pyridazine 4-Benzylpiperidine, carboxylic acid at C3 Pyridazine core; carboxylic acid substituent

Analysis :

  • Core Heterocycle: The quinoline core distinguishes the target compound from pyridinium (IIh) and pyridazine derivatives. Quinoline’s aromatic nitrogen at position 1 enables π-π stacking and hydrogen bonding, whereas pyridinium (IIh) carries a positive charge, enhancing solubility and ionic interactions .
  • Substituent Effects : The chlorine atom in the target compound may confer greater electrophilicity compared to the ethenyl group in IIh or the carboxylic acid in the pyridazine analog. The nitrile group offers a compact, electron-withdrawing moiety, contrasting with IIh’s bulkier iodide counterion .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Theoretical)

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
This compound ~375.9 ~3.5 <0.1
Compound IIh ~528.4 ~2.8 ~0.5 (due to iodide)
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid ~337.4 ~1.2 ~10 (carboxylic acid)

Analysis :

  • Lipophilicity : The target compound’s higher predicted LogP (~3.5) reflects the combined effects of the benzylpiperidine and nitrile groups, favoring membrane permeability.
  • Solubility : The pyridazine derivative’s carboxylic acid group enhances aqueous solubility, whereas the target compound’s nitrile and chlorine substituents reduce it .

Pharmacological Activity

While direct pharmacological data for this compound are unavailable, inferences can be drawn from analogs:

  • Pyridazine Derivative : The carboxylic acid group may enable kinase inhibition or anti-inflammatory activity, as seen in similarly substituted heterocycles .

Biological Activity

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is characterized by its unique structural components, which include a benzylpiperidine moiety and a chloroquinoline framework. The biological activity of this compound primarily revolves around its inhibitory effects on various receptors and enzymes, making it a candidate for therapeutic applications.

Research indicates that this compound exhibits significant inhibitory activity against Toll-like receptors (TLR) 3, 7, and 9. These receptors play crucial roles in the immune response, and their inhibition may lead to reduced inflammation and modulation of autoimmune diseases. The compound's ability to interfere with these pathways suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Antitumor Effects

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against leukemia cells, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline core can enhance its anticancer potency.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Specifically, it acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Study 1: Inhibition of TLRs

In a study examining the effects of various quinoline derivatives on TLR activity, this compound was found to significantly inhibit TLR-mediated signaling pathways. This inhibition was linked to reduced production of pro-inflammatory cytokines in vitro, suggesting its potential utility in managing inflammatory diseases .

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against several human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with notable effects observed in breast and lung cancer cell lines. The study concluded that further development could lead to new therapeutic strategies for cancer treatment .

Data Tables

Activity IC50 Value Cell Line
Antitumor Activity5 µMLeukemia
AChE Inhibition50 nMHuman Neuroblastoma
TLR InhibitionIC50 < 10 µMVarious Immune Cell Lines

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile, and how can purity be optimized?

Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

  • Chlorination at C6 : Use POCl₃ or PCl₅ under reflux conditions to introduce the chlorine substituent .
  • Piperidine coupling : The benzylpiperidine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Carbonitrile installation : A cyano group at C3 is added via Knoevenagel condensation or nitrile transfer reagents.

Q. Optimization tips :

  • Monitor reaction progress using HPLC to track intermediates .
  • Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/dichloromethane).
  • Validate purity with ¹H/¹³C NMR (e.g., δ ~8.5 ppm for quinoline protons) and HRMS (exact mass: ~388.12 g/mol) .

Q. How can the structural conformation of this compound be characterized, and what analytical tools are essential?

Answer:

  • X-ray crystallography : Resolve the 3D structure to determine bond angles (e.g., C3-C4-C18 torsion angles ~114.2°) and intermolecular interactions (e.g., C–H···N hydrogen bonds with D···A distances ~3.05 Å) .
  • Computational modeling : Use density functional theory (DFT) to simulate electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .
  • Spectroscopy : Confirm aromaticity via UV-Vis (λmax ~270–320 nm for quinoline) and FTIR (C≡N stretch ~2220 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Mechanistic validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare predicted vs. observed reaction pathways. For example, discrepancies in nucleophilic substitution rates may arise from steric hindrance by the benzylpiperidine group .
  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for ethanol) to align with experimental solvent-dependent outcomes .
  • Crystallographic refinement : Use SHELXL97 to adjust thermal parameters and occupancy rates if experimental electron density maps conflict with computational models .

Q. How does the benzylpiperidine substituent influence the compound’s pharmacokinetic properties, and what in vitro assays are recommended for evaluation?

Answer:

  • Lipophilicity : The benzylpiperidine group increases logP, enhancing membrane permeability. Measure via shake-flask method (logP ~3.5) .
  • Metabolic stability : Use human liver microsomes (HLM) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
  • Plasma protein binding : Employ equilibrium dialysis to quantify unbound fraction (e.g., fu ~5–10% due to hydrophobic interactions) .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in analogs of this compound?

Answer:

  • Substituent variation : Synthesize derivatives with modified piperidine (e.g., 4-fluorophenyl) or quinoline (e.g., 7-methyl) groups to assess biological activity shifts .
  • Pharmacophore mapping : Use CoMFA/CoMSIA to correlate electronic/steric features with activity (e.g., IC₅₀ in kinase inhibition assays) .
  • Biological assays :
    • Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity patterns.
    • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, IC₅₀ < 1 µM) with ATP competition assays .

Q. How can researchers address discrepancies in reported toxicity profiles for this compound?

Answer:

  • Risk assessment : Cross-reference SDS data (e.g., Combi-Blocks AM-2610: “no known hazards” vs. 4-chloroquinoline derivatives: “potential toxicity” ).
  • In vitro toxicology : Conduct Ames test (bacterial reverse mutation) and hERG inhibition assays (patch-clamp electrophysiology) to evaluate mutagenicity and cardiotoxicity .
  • Contaminant analysis : Use GC-MS to detect trace solvents (e.g., residual DMF) that may skew toxicity results .

Methodological Considerations

Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinoline chlorinationPOCl₃, 110°C, 12 h85>98%
Piperidine couplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C7295%
Carbonitrile formationTMSCN, CuCN, DCM, rt6897%
Data adapted from synthesis protocols in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.